molecular formula C15H11FO5 B6406292 2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261949-74-9

2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95%

Cat. No.: B6406292
CAS No.: 1261949-74-9
M. Wt: 290.24 g/mol
InChI Key: GLEMIEZSXBPFON-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95% (2-FMB) is an organic acid that has been studied extensively in scientific research. It is a highly versatile compound that is used in a variety of applications in the laboratory, including synthesis, biochemical and physiological studies, and drug discovery.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, peptides, and polymers. It is also used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and cell signaling. In addition, it has been used in drug discovery and development, as it can be used to identify potential drug targets and to evaluate the activity of novel compounds.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in the activity of these proteins and enzymes. It has also been suggested that it may interact with cell membrane receptors, leading to changes in cell signaling and the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95% has been studied extensively in terms of its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the modulation of enzyme activity, the regulation of cell signaling, and the inhibition of cell growth and differentiation. It has also been shown to have anti-inflammatory and antioxidant properties, and may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95% has several advantages as a reagent in laboratory experiments. It is easy to obtain and use, and is relatively inexpensive. It is also highly versatile, and can be used in a variety of applications. However, it has some limitations, such as the potential for toxicity, and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95%. These include further studies into its biochemical and physiological effects, as well as studies into its potential therapeutic applications. In addition, further research into its mechanism of action and its potential for toxicity is needed. Finally, further studies into its potential for use in drug discovery and development are also needed.

Synthesis Methods

2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95% is synthesized by a multi-step reaction involving the condensation of 5-bromo-2-fluorobenzoic acid with 5-methoxybenzaldehyde. This reaction is catalyzed by the presence of an acid such as p-toluenesulfonic acid (PTSA). The final product is obtained in a yield of 95%. This method is simple and cost-effective, and has been widely used in the synthesis of various compounds.

Properties

IUPAC Name

3-(2-carboxy-4-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-9-3-4-10(12(7-9)15(19)20)11-6-8(14(17)18)2-5-13(11)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMIEZSXBPFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690964
Record name 6'-Fluoro-4-methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-74-9
Record name [1,1′-Biphenyl]-2,3′-dicarboxylic acid, 6′-fluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261949-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Fluoro-4-methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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